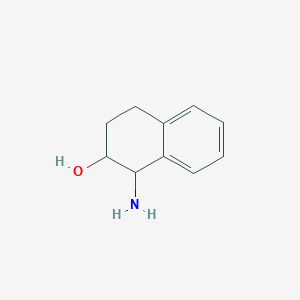

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-amino-1,2,3,4-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-4,9-10,12H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUGQUVHXNWCTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403505 | |

| Record name | 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90874-85-4 | |

| Record name | 1-Amino-1,2,3,4-tetrahydro-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90874-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Nitrogen and Oxygen Containing Heterocycles Research

Research into organic compounds containing both nitrogen and oxygen atoms is a cornerstone of modern chemical science, largely because these elements are fundamental to the structure and function of countless natural products and synthetic drugs. researchgate.netwikipedia.org Heterocycles, cyclic compounds containing atoms of at least two different elements in their rings, are particularly significant. wikipedia.org Nitrogen and oxygen-containing heterocycles are precursors for a vast array of pharmaceuticals and agrochemicals. researchgate.net The development of efficient methods to construct these molecular frameworks is a primary focus for organic chemists. researchgate.netresearchgate.net

While 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol is a carbocyclic compound, its vicinal amino alcohol functionality (-CH(NH₂)-CH(OH)-) on a tetralin core places it squarely within the sphere of interest of this research area. The spatial arrangement and reactivity of its nitrogen and oxygen groups are analogous to those found in many bioactive heterocycles. This structural feature allows it to mimic metabolites and natural products, making it a valuable scaffold in drug design. wikipedia.org The study of such scaffolds contributes to the overarching goal of creating novel molecules with specific biological activities, from antimicrobial agents to central nervous system modulators. researchgate.netnih.gov

Significance of Chiral Aminotetralins in Asymmetric Synthesis

The production of single-enantiomer drugs is a critical challenge in the pharmaceutical industry, as different enantiomers (non-superimposable mirror-image molecules) of a chiral drug can have vastly different biological effects. acs.org Asymmetric synthesis, which aims to produce a specific enantiomer preferentially, is therefore of paramount importance. acs.org In this field, chiral catalysts and chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of a reaction. wikipedia.orgnih.gov

Chiral aminotetralins, including 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol, have emerged as highly effective chiral scaffolds. A chiral auxiliary is a group that is temporarily incorporated into a molecule to direct the stereochemistry of a subsequent reaction, after which it can be removed. wikipedia.org The rigid, conformationally constrained structure of the tetralin core, combined with the defined stereocenters at the C1 and C2 positions, provides an ideal environment for inducing asymmetry.

Enantiomerically pure this compound has been successfully employed as a catalyst in the asymmetric reduction of ketones, yielding chiral secondary alcohols with high enantiomeric purity. researchgate.net This demonstrates its ability to transfer its own chirality to new molecules, a fundamental goal of asymmetric catalysis. researchgate.netrsc.org The development and application of such chiral catalysts are driven by the need for efficient, cost-effective, and environmentally friendly methods to produce enantiopure compounds for the pharmaceutical and fine chemical industries. nih.gov

Historical Evolution of Research Trajectories for 1 Amino 1,2,3,4 Tetrahydronaphthalen 2 Ol

Classical Approaches to Racemic this compound

Classical synthetic strategies typically yield racemic mixtures of this compound. These methods often involve the construction of the tetrahydronaphthalene skeleton followed by the introduction of the required functional groups.

Reduction of Naphthalene (B1677914) Derivatives

One of the fundamental approaches to synthesizing the tetrahydronaphthalene core is through the reduction of more readily available naphthalene precursors. The Birch reduction, for instance, has been employed in the synthesis of related structures. In one example, a dimethoxynaphthalene-2-carboxylic acid was subjected to a Birch reduction using sodium in liquid ammonia (B1221849) to afford the corresponding 1,2,3,4-tetrahydro derivative. researchgate.net This method effectively reduces one of the aromatic rings of the naphthalene system to provide the saturated carbocyclic framework.

Another strategy involves the iron(III)-catalyzed synthesis of functionalized tetrahydronaphthalenes from aryl ketone precursors. nih.gov This approach offers an alternative to traditional cycloaddition reactions and proceeds through 3,4-dihydro-2H-pyran intermediates which then undergo a Friedel-Crafts alkylation to form the tetrahydronaphthalene ring. nih.gov Furthermore, the hydrogenation of naphthalene-1,5-diol using a Raney nickel catalyst is another viable method for producing the saturated ring system, which can then be further functionalized. mdpi.com

Introduction of Amino and Hydroxyl Groups via Sequential Functionalization

A direct and effective method for the synthesis of racemic trans-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol involves the ring-opening of an epoxide precursor. researchgate.netnih.gov This strategy begins with the epoxidation of 1,2-dihydronaphthalene, followed by nucleophilic ring-opening of the resulting epoxide with an amine. This reaction regioselectively places the amino group at the C1 position and the hydroxyl group at the C2 position, yielding the trans diastereomer. researchgate.net The versatility of this method allows for the synthesis of a variety of N-substituted derivatives by simply changing the amine used in the ring-opening step. researchgate.net

Alternative multi-step sequences have also been developed. For instance, 6-amino-1-tetralone has been synthesized via a Friedel-Crafts ring-closure of an appropriately substituted phenyl derivative. orgsyn.org This tetralone can then, in principle, be reduced and further functionalized to introduce the hydroxyl group, although this represents a more circuitous route to the target amino alcohol.

Enantioselective and Diastereoselective Synthesis of this compound

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, significant effort has been directed towards the development of enantioselective and diastereoselective methods to access single isomers of this compound. Chemoenzymatic synthesis, which utilizes the high stereoselectivity of enzymes, has proven to be a particularly powerful tool in this regard. nih.gov

Chemoenzymatic Synthesis via Biocatalysis

Biocatalysis offers a green and efficient alternative to traditional chemical methods for producing enantiomerically pure compounds. nih.gov Enzymes can perform highly selective transformations under mild reaction conditions, often obviating the need for protecting groups and reducing waste. nih.gov

Kinetic resolution is a widely used technique to separate the enantiomers of a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted, slower-reacting enantiomer from the newly formed product. jocpr.comprinceton.edu Lipases are a common class of enzymes used for this purpose due to their stability in organic solvents and broad substrate scope. nih.govjocpr.com

The lipase-catalyzed kinetic resolution of racemic alcohols or their corresponding esters is a well-established strategy. For example, lipases such as Candida antarctica lipase (B570770) B (CAL-B) and Pseudomonas cepacia lipase (PSL) have been successfully used in the acylation or hydrolysis of various chiral alcohols to produce enantiomerically enriched products. nih.govmdpi.compolimi.it This approach can be applied to a racemic mixture of this compound or a suitable precursor. The enzyme would selectively acylate one enantiomer of the amino alcohol, which could then be separated from the unreacted enantiomer. The enantiomeric ratio (E), a measure of the enzyme's selectivity, is a critical parameter in these resolutions. jocpr.com

Table 1: Examples of Lipase-Catalyzed Kinetic Resolutions of Chiral Alcohols

| Substrate | Enzyme | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Racemic 2-phenylchroman-4-ol | Pseudomonas fluorescens lipase (AK) | Acetylation | (2S,4S)-acetate | >99% | mdpi.com |

| Racemic 2-phenylchroman-4-ol | Pseudomonas fluorescens lipase (AK) | Acetylation | (2R,4R)-alcohol | 99% | mdpi.com |

| Racemic 3-hydroxy-4-tosyloxybutanenitrile | Pseudomonas cepacia lipase (PS) | Transesterification | (R)-acetate | >99% | nih.gov |

| Racemic 1-(2-furyl)ethanol | Candida antarctica lipase B (Novozym 435) | Acylation | (R)-acetate | Not specified | nih.gov |

| Racemic 7-benzyloxy-3,4-dihydro-2H-naphthalen-1-one precursor alcohol | Pseudomonas cepacia Lipase | Hydrolysis | (S)-alcohol | 92% (96:4 e.r.) | polimi.it |

A more direct and atom-economical approach to chiral amines is the asymmetric amination of a prochiral ketone. worktribe.com Transaminases (TAs), specifically ω-transaminases (ω-TAs), are powerful biocatalysts for this transformation. illinois.edu These pyridoxal-5'-phosphate (PLP)-dependent enzymes can transfer an amino group from an amine donor (such as isopropylamine (B41738) or alanine) to a ketone acceptor with high stereoselectivity. illinois.eduacs.org

For the synthesis of a specific stereoisomer of this compound, this strategy would involve the use of a prochiral ketone precursor, namely 1-hydroxy-3,4-dihydronaphthalen-2(1H)-one. An (R)- or (S)-selective ω-transaminase could then be used to install the amino group at the C1 position with the desired stereochemistry, leading directly to the enantiopure amino alcohol. nih.govnih.gov The development of both (R)- and (S)-selective ω-TAs has greatly expanded the scope of this methodology, allowing access to either enantiomer of a target amine. illinois.edu A significant advantage of this approach is the potential for a dynamic kinetic resolution (DKR), where in-situ racemization of the starting material allows for a theoretical yield of 100% of a single stereoisomer. nih.govnih.gov

Table 2: Examples of Transaminase-Catalyzed Asymmetric Amination

| Ketone Substrate | Enzyme System | Amine Donor | Product | Conversion/Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Prositagliptin | (R)-transaminase | Isopropylamine | Sitagliptin | 92% yield | >99.95% | illinois.edu |

| Biaryl ketone | Transaminase (ATA) | Isopropylamine | Chiral biaryl amine | High | Not specified | acs.org |

| Various ketones | Engineered Amine Dehydrogenase (AmDH) | Ammonia | Chiral amines/amino alcohols | High | >99% | nih.gov |

| Ketoynone | Transaminase (ATA) | Isopropylamine | β-enaminone intermediate | 78% yield | Not specified | acs.org |

| α-Ketoacids | Thermotoga maritima ArAT | L-Glutamine | β-Branched aromatic α-amino acids | High | High | nih.gov |

Cascade Biocatalysis for Enantiopure Intermediates

Cascade biocatalysis has emerged as a powerful and environmentally friendly approach for the synthesis of enantiopure intermediates leading to chiral 1,2-amino alcohols like this compound. researchgate.netcjcatal.comresearchgate.net This strategy leverages the high selectivity of enzymes to perform multiple reaction steps in a single pot, which minimizes waste and simplifies purification processes. unizar.es

A notable example involves a one-pot cascade process starting from a racemic epoxide, 1,2,3,4-tetrahydronaphthalene-1,2-oxide. researchgate.net This process utilizes a combination of an epoxide hydrolase (SpEH), an alcohol dehydrogenase (MnADH), and a redesigned ω-transaminase (PAKω-TA) within a recombinant E. coli system. researchgate.net The epoxide hydrolase first opens the epoxide ring to form a diol. Subsequently, the alcohol dehydrogenase oxidizes the diol to an α-hydroxy ketone, (R)-α-hydroxytetralone, with high enantiomeric excess (99% ee). researchgate.net The final step involves the transaminase, which converts the keto group into an amino group, yielding the desired 1,2-amino alcohol. researchgate.net This whole-cell biocatalysis approach has demonstrated high conversion rates and excellent stereoselectivity. researchgate.net

The efficiency of such cascade systems can be fine-tuned by optimizing reaction conditions such as pH and enzyme loading to achieve high yields and stereoselectivity for the desired stereoisomer. cjcatal.com These biocatalytic cascades offer a sustainable alternative to traditional chemical methods for producing valuable chiral intermediates. rsc.orgresearchgate.netacs.org

Asymmetric Reduction Strategies

Asymmetric reduction represents a key strategy for establishing the desired stereochemistry in the synthesis of this compound and its analogs. These methods often involve the stereoselective reduction of a prochiral ketone or a related functional group.

The reduction of α-keto oximes presents a viable route to vicinal amino alcohols. This method involves the preparation of an α-keto oxime precursor derived from the corresponding tetralone. The subsequent reduction of both the ketone and the oxime functionalities, if performed stereoselectively, can yield the desired this compound stereoisomer. The choice of reducing agent and reaction conditions is critical to control the diastereoselectivity of this transformation.

Intramolecular asymmetric reductive amination is another effective strategy for synthesizing cyclic amino alcohols. nih.govnih.govmdpi.com This approach typically involves a precursor molecule containing both a carbonyl group and an amino group (or a precursor to an amino group, such as a nitro or azide (B81097) group). In the presence of a chiral catalyst and a reducing agent, the molecule undergoes cyclization and reduction in a single, stereocontrolled step. For the synthesis of this compound, a suitable precursor would be an amino-ketone that can cyclize to form the tetralin ring system while simultaneously establishing the stereocenters at positions 1 and 2. The use of iridium complexes as catalysts has shown excellent stereoselectivity in similar transformations. nih.gov

Epoxide Ring Opening with Amines for Stereocontrol

The ring-opening of epoxides with amines is a well-established and reliable method for the synthesis of 1,2-amino alcohols, including this compound. researchgate.netrsc.orgrsc.orglibretexts.orgresearchgate.net This reaction is highly regioselective and stereospecific. The nucleophilic attack of the amine occurs at one of the epoxide carbons, leading to the formation of a β-amino alcohol.

In the context of this compound, the starting material is typically 1,2-epoxy-1,2,3,4-tetrahydronaphthalene. The reaction with an amine proceeds via an SN2 mechanism, resulting in the inversion of configuration at the carbon atom that is attacked. mtu.edu This approach invariably yields the trans isomer, with the amino group being attached at position 1. researchgate.net A variety of amines can be employed in this reaction, allowing for the synthesis of a range of N-substituted derivatives. researchgate.net The stereochemistry of the final product is directly controlled by the stereochemistry of the starting epoxide. biu.ac.ilnih.gov

| Starting Epoxide | Amine | Product Stereochemistry | Reference |

| 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene | Various amines | trans-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol | researchgate.net |

This method's utility lies in its predictability and the direct translation of the epoxide's stereochemistry to the product. researchgate.netcsic.es

Highly Stereoselective Reduction of Carbonyl Groups in Precursors

The stereoselective reduction of a carbonyl group in a suitable precursor is a critical step in many synthetic routes to this compound. nih.gov This strategy is particularly useful when the precursor already contains one of the desired chiral centers, and the reduction of the ketone establishes the second.

For instance, the reduction of a chiral α-amino ketone precursor can lead to the formation of the desired amino alcohol. The choice of reducing agent is paramount to achieving high diastereoselectivity. Bulky reducing agents, such as L-Selectride, often favor the formation of the cis-diol when reducing a diketone precursor, while others like Red-Al can favor the trans-diol. nih.gov In the context of this compound synthesis, the reduction of a precursor like 1-amino-1,2,3,4-tetrahydronaphthalen-2-one would be a key transformation where the stereochemical outcome is dictated by the facial selectivity of the hydride attack on the carbonyl group. This selectivity is influenced by the existing stereocenter at the adjacent carbon.

| Precursor | Reducing Agent | Major Product Diastereomer | Reference |

| Tetralin-1,4-dione | L-Selectride | cis-Diol | nih.gov |

| Tetralin-1,4-dione | Red-Al | trans-Diol | nih.gov |

Resolution of Racemates using Chiral Auxiliaries

The resolution of a racemic mixture of this compound is a classical yet effective method for obtaining the pure enantiomers. wikipedia.orgnih.govlibretexts.orgpsu.edu This technique involves reacting the racemic amino alcohol with a chiral auxiliary, also known as a resolving agent, to form a mixture of diastereomers. tcichemicals.comnih.gov Since diastereomers have different physical properties, they can be separated by methods such as fractional crystallization or chromatography. wikipedia.orgnih.gov

Common chiral auxiliaries for resolving amines are chiral acids like tartaric acid, mandelic acid, or camphorsulfonic acid. wikipedia.orglibretexts.org The reaction of the racemic this compound with an enantiomerically pure chiral acid forms a pair of diastereomeric salts. researchgate.net These salts can then be separated based on differences in their solubility. wikipedia.org After separation, the chiral auxiliary is removed, typically by treatment with a base, to yield the enantiomerically pure amino alcohol. libretexts.org While this method can be laborious and results in a theoretical maximum yield of 50% for the desired enantiomer, the undesired enantiomer can sometimes be racemized and recycled. wikipedia.orgtcichemicals.com

| Racemic Compound | Chiral Auxiliary | Separation Method | Reference |

| cis-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene | Chiral Acid | Crystallization | researchgate.net |

| Racemic N-benzoylamino alcohol | Chiral Stationary Phase (Chiralpak® IA) | Chromatography | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The increasing demand for enantiomerically pure pharmaceutical intermediates, coupled with growing environmental regulations, has spurred the integration of green chemistry principles into traditional synthetic routes. whiterose.ac.uk The synthesis of chiral amino alcohols like this compound is an area where such "greener" approaches offer significant advantages over conventional methods, which often involve harsh reaction conditions, toxic reagents, and multiple labor-intensive steps. whiterose.ac.uk Key green strategies applicable to the synthesis of this compound and its derivatives include biocatalysis, the use of environmentally benign solvents or solvent-free conditions, and the application of multicomponent reactions (MCRs). whiterose.ac.ukorgchemres.org

Biocatalytic Approaches:

Enzymatic catalysis, or biocatalysis, represents a cornerstone of green chemistry, offering high selectivity under mild conditions. nih.gov For the synthesis of chiral amino alcohols, ω-transaminases (ω-TAs) are particularly valuable. whiterose.ac.uk These enzymes can be used in several ways: the kinetic resolution of a racemic amine mixture, the asymmetric synthesis from a prochiral ketone, or the deracemization of a racemic amine. whiterose.ac.uk

Researchers have successfully utilized ω-transaminases for the synthesis of various chiral amines and amino alcohols. whiterose.ac.uk For instance, a one-pot, two-step process combining two stereocomplementary enzymes has achieved a 97% isolated yield and over 99% enantiomeric excess for the synthesis of mexiletine, demonstrating the power of biocatalysis. whiterose.ac.uk Similarly, artificial enzymatic cascades have been designed for the conversion of alcohol substrates into their corresponding amines. whiterose.ac.uk These systems can employ alcohol dehydrogenases and ω-transaminases in a redox-neutral cascade, operating in aqueous buffers at or near room temperature, thereby minimizing energy consumption and hazardous waste. whiterose.ac.uk

Solvent-Free and Multicomponent Reactions (MCRs):

A major focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute significantly to chemical waste. orgchemres.org To this end, solvent-free reaction conditions provide an ideal alternative. orgchemres.org One such technique is "Grindstone Chemistry," a mechanochemical method that involves the simple grinding of solid reactants, often with a catalytic amount of an acid. ijcmas.com This energy-efficient procedure has been successfully used for the one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols, affording excellent yields in short reaction times. ijcmas.com

The principles of MCRs are also central to green synthesis, as they enhance atom economy by incorporating multiple reactants into a single product in one step. orgchemres.org A green, multicomponent approach for the synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives has been developed using ascorbic acid (vitamin C) as a safe, natural, and cost-effective catalyst under solvent-free conditions. orgchemres.org This method not only avoids hazardous solvents but also simplifies purification and shortens reaction times. orgchemres.org The research demonstrated that this approach was superior to other catalysts in terms of both reaction time and product yield. orgchemres.org

The following table summarizes the results from the multicomponent synthesis of various ortho-aminocarbonitrile tetrahydronaphthalene derivatives using ascorbic acid as a green catalyst in solvent-free conditions, highlighting the efficiency of this green methodology. orgchemres.org

| Entry | Aldehyde | Yield (%) | Time (min) |

| 1 | 4-chlorobenzaldehyde | 98 | 22 |

| 2 | 4-methylbenzaldehyde | 96 | 25 |

| 3 | 4-methoxybenzaldehyde | 95 | 30 |

| 4 | Benzaldehyde | 93 | 40 |

| 5 | 3-nitrobenzaldehyde | 90 | 45 |

| 6 | 4-nitrobenzaldehyde | 88 | 50 |

| 7 | 2,4-dichlorobenzaldehyde | 85 | 60 |

| 8 | 2-nitrobenzaldehyde | 70 | 70 |

| This table presents data on the synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives, which are structurally related to this compound, to illustrate the application of green chemistry principles. orgchemres.org |

By combining strategies like biocatalysis and solvent-free multicomponent reactions, the synthesis of complex molecules like this compound and its stereoisomers can be achieved with greater efficiency and significantly reduced environmental impact. whiterose.ac.ukorgchemres.org

Functional Group Interconversions on the Amino Moiety

The primary amino group in this compound is a key site for nucleophilic reactions, allowing for the introduction of various substituents through acylation, alkylation, and condensation reactions.

The nucleophilic primary amine readily reacts with carboxylic acid derivatives and sulfonyl chlorides to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in medicinal chemistry for modifying a molecule's physicochemical properties.

Amides: Amide derivatives are synthesized by treating the amino group with an activated carboxylic acid, such as an acyl chloride or acid anhydride. This reaction, a form of N-acylation, is a common strategy in drug discovery. For instance, the tetrahydronaphthalene amide (THNA) scaffold has been explored for developing new inhibitors of mycobacterial ATP synthase. nih.gov The formation of the amide bond is a robust and widely used transformation in organic synthesis. uantwerpen.be

Sulfonamides: Similarly, sulfonamides are formed through the reaction of the amino group with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. nih.gov This reaction, known as sulfonylation, is highly efficient for converting primary amines into their corresponding sulfonamide derivatives. The versatility and reactivity of amino groups, like the one in 2-aminothiazole, make them excellent substrates for sulfonamide synthesis, a principle that applies directly to this compound. nih.gov

Table 1: Synthesis of Amide and Sulfonamide Derivatives

| Reaction Type | Reagent | Functional Group Formed |

|---|---|---|

| Amidation | Acyl Chloride (RCOCl) | Amide (-NHCOR) |

Modification of the amino group through the addition of alkyl or acyl substituents is a primary strategy for derivatization.

N-Alkylation: The nitrogen atom can be alkylated using various methods. Direct alkylation with alkyl halides can be employed, though it may lead to over-alkylation. A more controlled approach is "borrowing hydrogen" catalysis, where an alcohol is used as the alkylating agent in the presence of a ruthenium catalyst, a method proven effective for the N-alkylation of α-amino acid esters and amides. nih.gov It is important to note that when alkylating bifunctional molecules like this compound, a competition between N-alkylation and O-alkylation on the hydroxyl group can occur. nih.gov The choice of base and solvent can influence the regioselectivity of the reaction. nih.gov

N-Acylation: N-acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride or anhydride, to introduce an acyl group (R-C=O). researchgate.netresearchgate.net This is a highly efficient and common reaction for protecting amino groups or for building more complex molecular structures. The reaction typically proceeds readily due to the high nucleophilicity of the primary amine. researchgate.net

Table 2: N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) or Alcohol (R-OH) with catalyst | Secondary or Tertiary Amine |

The primary amino group of this compound can undergo condensation with carbonyl compounds like aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comnih.gov

This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine. masterorganicchemistry.com The formation of imines is a reversible process, and to drive the reaction to completion, water is often removed, for example, by using a Dean-Stark apparatus. nih.gov The reaction is typically catalyzed by mild acid, with an optimal pH range often between 4 and 5. masterorganicchemistry.com Under certain oxidative conditions, the amino and ortho-hydroxyl groups can react to form naphthoquinone imine derivatives. dss.go.th Detailed mechanistic studies on structurally similar amino alcohols, such as 1-amino-2-indanol, have shown that while imines are the thermodynamically stable products, heterocyclic structures like oxazolidines can sometimes be formed under kinetic control. mdpi.com

Table 3: Imine (Schiff Base) Formation

| Reactant 1 | Reactant 2 (Carbonyl) | Product |

|---|---|---|

| This compound | Aldehyde (RCHO) | N-Alkylidene-2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-amine |

Functional Group Interconversions on the Hydroxyl Moiety

The secondary hydroxyl group provides another site for chemical modification, primarily through oxidation, esterification, and etherification reactions.

The secondary alcohol functional group in this compound can be oxidized to the corresponding ketone, 1-amino-1,2,3,4-tetrahydronaphthalen-2-one .

The key challenge in this transformation is the selection of a suitable oxidizing agent that chemoselectively targets the hydroxyl group without affecting the amino group. louisville.edu Protecting the amino group, for instance as an amide, can facilitate the selective oxidation of the alcohol. louisville.edu The oxidation of organic compounds can involve the removal of hydrogen or the addition of oxygen. louisville.edu In the case of o-aminohydroxynaphthalenes, autoxidation can lead to the formation of naphthoquinone imine structures, indicating that both functional groups can participate in the reaction under certain conditions. dss.go.th

Table 4: Oxidation of the Hydroxyl Group

| Starting Material | Oxidizing Agent | Product |

|---|

The hydroxyl group can be converted into esters and ethers, which alters the steric and electronic properties of the molecule.

Esterification: This reaction involves treating the alcohol with a carboxylic acid or a more reactive derivative like an acyl chloride or acid anhydride, typically in the presence of an acid catalyst. This results in the formation of an ester linkage (-O-C=O).

Etherification: Ethers can be formed through reactions such as the Williamson ether synthesis, where the alcohol is deprotonated to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. As noted previously, alkylation reactions on this substrate can result in a mixture of both N- and O-alkylated products, and achieving selectivity is a key synthetic consideration. nih.gov

Table 5: Esterification and Etherification of the Hydroxyl Group

| Reaction Type | Reagent | Functional Group Formed |

|---|---|---|

| Esterification | Carboxylic Acid (RCOOH) or Acyl Chloride (RCOCl) | Ester (-OCOR) |

Ring Modifications and Functionalization of the Tetrahydronaphthalene Core

The tetrahydronaphthalene scaffold, also known as a tetralin, serves as a versatile platform for chemical modification. wikipedia.org The reactivity of the core allows for the introduction of various functional groups, which can significantly alter the molecule's properties. Strategies for modifying the aromatic and saturated rings of the this compound structure have been explored to develop new analogs.

A key area of functionalization involves the aromatic portion of the tetrahydronaphthalene core. For instance, the synthesis of dihydroxy derivatives has been a subject of study. One notable example is the synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol (6,7-ADTN). This compound was synthesized from naphthalene-2,3-diol in a multi-step process that included methylation, Friedel-Crafts acylation, a haloform reaction, and a Birch reduction. researchgate.net Such modifications introduce catechol-like functionalities, which are important in various research contexts.

Further functionalization is demonstrated by the synthesis of N-substituted trans-2-amino-3-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalenes. nih.gov The introduction of methoxy (B1213986) groups at the C-5 and C-8 positions of the aromatic ring alters the electronic and steric properties of the molecule. These modifications are achieved through synthetic routes starting from appropriately substituted naphthalene precursors.

The table below summarizes examples of modifications to the tetrahydronaphthalene core.

| Derivative Name | Modification | Starting Material Example | Reference |

| 2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol (6,7-ADTN) | Dihydroxylation at C-6 and C-7 | Naphthalene-2,3-diol | researchgate.net |

| N-substituted trans-2-amino-3-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalenes | Dimethoxylation at C-5 and C-8 | Substituted Naphthalene | nih.gov |

Synthesis of Complex Derivatives for Specific Research Applications

The this compound framework is a valuable starting point for the synthesis of more complex molecules designed for specific research applications. Derivatization typically targets the amino and hydroxyl groups, as well as the tetralin core itself, to create libraries of compounds for biological screening.

One common strategy is the synthesis of amides. In a notable study, a series of tetrahydronaphthalene amide (THNA) derivatives were synthesized and investigated as potential inhibitors of Mycobacterium tuberculosis (M. tb). nih.gov The synthesis involved the coupling of enantiomers of 5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-amine with various bicyclic carboxylic acids. nih.gov This work highlights how the core structure can be elaborated with complex side chains to target specific biological processes, in this case, the mycobacterial ATP synthase. nih.gov

Another derivatization approach involves the formation of thiourea (B124793) derivatives. A series of thiourea derivatives of 1-amino-2-hydroxytetrahydronaphthalene were synthesized in a single-pot reaction and evaluated for anorexigenic activity. researchgate.net This demonstrates the utility of the aminotetralin scaffold in creating compounds that interact with systems regulating appetite. researchgate.net

Furthermore, the synthesis of phenylthiazolyl-substituted 1,2,3,4-tetrahydronaphthalene (B1681288) derivatives has been reported. researchgate.net These compounds were synthesized to explore their potential antidepressant-like activities, showcasing the scaffold's adaptability for developing agents targeting the central nervous system. researchgate.net The synthesis of thirteen different 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ols was achieved through the ring-opening of an epoxide with various amines, yielding products with a trans configuration. researchgate.net

The table below presents examples of complex derivatives synthesized from the this compound scaffold for specific research applications.

| Derivative Class | Synthetic Strategy | Research Application | Reference |

| Tetrahydronaphthalene Amides | Amide coupling with bicyclic carboxylic acids | Mycobacterium tuberculosis inhibition | nih.gov |

| Thiourea Derivatives | Single-pot reaction with isothiocyanates | Anorexigenic activity screening | researchgate.net |

| Phenylthiazolyl-substituted Derivatives | Not specified | Antidepressant activity screening | researchgate.net |

| N-Alkyl/Aryl Derivatives | Epoxide ring-opening with various amines | Antidepressant and anorexigenic activity | researchgate.net |

| Opioid Ligands | Coupling with N-phenyl-N-(piperidin-2-yl)propionamide moieties | Opioid receptor binding | science.gov |

Stereochemical Investigations and Conformational Analysis

Absolute Configuration Determination by X-ray Crystallography

X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's absolute configuration. nih.gov This technique relies on the phenomenon of anomalous scattering, where the phase of X-rays scattered by an atom is slightly altered, particularly by elements heavier than oxygen. nih.goved.ac.uk For chiral, enantiomerically pure compounds that crystallize in non-centrosymmetric space groups (Sohncke groups), the differences in intensity between Friedel pairs of reflections (Ihkl ≠ I-h-k-l) can be measured to establish the true absolute structure. ed.ac.ukthieme-connect.de

In studies of substituted 1,2,3,4-tetrahydronaphthalene (B1681288) derivatives, single-crystal X-ray diffraction has been successfully employed to determine the absolute configuration. For instance, two derivatives, methyl (R)-3-{(1R,4S)-6-methoxy-4,7-dimethyl-5,8-bis[(triisopropylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-yl}butanoate and methyl (E)-3-{(1R,4S)-8-hydroxy-6-methoxy-4,7-dimethyl-5-[(triisopropylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-yl}acrylate, were crystallized in the Sohncke space groups P212121 and P21, respectively. nih.gov The absolute structure of these compounds was determined based on anomalous dispersion effects, confirming the configuration at the stereocenters within the tetrahydronaphthalene moiety. nih.gov The precision of such determinations is often expressed by the Flack parameter, which should refine to a value near zero for the correct enantiomer. nih.gov

| Compound | Molecular Formula | Crystal System | Space Group | Absolute Configuration Confirmed |

|---|---|---|---|---|

| Methyl (R)-3-{(1R,4S)-6-methoxy-4,7-dimethyl-5,8-bis[(triisopropylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-yl}butanoate | C₃₆H₆₆O₅Si₂ | Orthorhombic | P2₁2₁2₁ | Yes |

| Methyl (E)-3-{(1R,4S)-8-hydroxy-6-methoxy-4,7-dimethyl-5-[(triisopropylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-yl}acrylate | C₂₆H₄₂O₅Si | Monoclinic | P2₁ | Yes |

Relative Stereochemistry Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry (cis or trans) of the amino and hydroxyl groups in 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol. The key to this elucidation lies in the analysis of proton (¹H) coupling constants, particularly the vicinal coupling constant (³J) between the protons at C-1 and C-2 (H-1 and H-2). According to the Karplus relationship, the magnitude of this coupling constant is dependent on the dihedral angle between the two protons.

For the trans isomer, where the protons are typically in a pseudo-diaxial or di-equatorial relationship, a larger coupling constant is expected. Conversely, for the cis isomer, with a pseudo-axial/equatorial relationship, a smaller coupling constant is observed.

To simplify analysis and lock the conformation, these amino alcohols can be converted into conformationally restrained tricyclic derivatives, such as tetrahydronaphtho[2,1-d]oxazol-2-ones. researchgate.net The ¹H and ¹³C NMR data for these rigid structures show clear, consistent differences between the cis and trans series, making stereochemical assignment definitive. researchgate.net For example, the trans derivatives exist in a rigid half-chair conformation, while the cis derivatives show an equilibrium between two interconverting half-chair forms. researchgate.net

| Isomer | Typical H-1/H-2 Relationship | Expected ³J(H1,H2) Value | Inferred Dihedral Angle (H-C1-C2-H) |

|---|---|---|---|

| trans | pseudo-diaxial | Large (e.g., ~8-12 Hz) | ~180° |

| cis | pseudo-axial/equatorial | Small (e.g., ~2-5 Hz) | ~60° |

Conformational Analysis using Spectroscopic and Computational Methods

The alicyclic ring of the 1,2,3,4-tetrahydronaphthalene system is not planar and adopts a flexible half-chair conformation. nih.govresearchgate.net The specific conformational preferences of the amino and hydroxyl substituents are determined through a combination of spectroscopic methods, like ¹H NMR, and computational calculations, such as MM2 or MNDO. researchgate.netresearchgate.net

cis-Isomers : For cis-amino alcohols, studies show a major conformation where the C(1)-OH group adopts a pseudoaxial orientation. researchgate.net This arrangement is part of a dynamic equilibrium between two interconverting half-chair conformers. researchgate.net

trans-Isomers : The trans-amino alcohols typically show a strong preference for a dipseudoequatorial conformation. This preference is significantly stabilized by the formation of an intramolecular hydrogen bond between the equatorial hydroxyl and amino groups. researchgate.net This conformation is generally more rigid than that of the cis isomers. researchgate.net

X-ray diffraction studies on derivatives provide quantitative data on the ring's shape through Cremer-Pople puckering parameters. nih.gov These parameters precisely define the degree and nature of the pucker in the half-chair conformation. nih.gov

| Parameter | Description | Value for Compound (2) | Value for Compound (8) |

|---|---|---|---|

| Q (Å) | Total puckering amplitude | 0.444 (3) | 0.5009 (13) |

| θ (°) | Angle defining the type of pucker | 40.2 (4) | 46.70 (14) |

| φ (°) | Phase angle defining the location of pucker | 218.2 (6) | 205.60 (19) |

Impact of Substituents on Stereoselectivity and Conformation

The introduction of substituents onto the aromatic ring of the tetralin system can significantly influence both the stereochemical outcome of synthetic reactions and the conformational equilibrium of the final product.

A notable example is the effect of a methoxy (B1213986) group at the C-8 position. During the synthesis of these amino alcohols, a key step is the stereoselective reduction of the C(1) carbonyl group of an aminotetralone precursor. For unsubstituted aminotetralones, this reduction typically yields the trans-amino alcohol. However, the presence of a C(8)-OCH₃ substituent leads to an opposite stereoselectivity, favoring the formation of the cis-amino alcohol under the same conditions. researchgate.net

Furthermore, this C(8)-OCH₃ substituent also alters the conformational behavior of the resulting trans-amino alcohol. While most trans-isomers favor a dipseudoequatorial conformation in CDCl₃, the C(8)-OCH₃ substituted trans-amino alcohol shows a major preference for a diaxial conformation when analyzed in a hydrogen-bond-accepting solvent like DMSO-d₆. researchgate.net This shift demonstrates that remote electronic and steric effects from substituents can override the intrinsic conformational preferences of the 1,2-amino alcohol moiety. researchgate.net

Applications in Asymmetric Synthesis and Catalysis

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol as Chiral Ligands

The vicinal amino alcohol functionality within the this compound scaffold is a classic motif for creating effective bidentate chiral ligands. These ligands coordinate to a metal center through the nitrogen and oxygen atoms, forming a stable chelate ring that imparts a specific chiral geometry to the catalytic complex.

In Metal-Catalyzed Asymmetric Reactions

Chiral ligands derived from amino alcohols are instrumental in a wide array of metal-catalyzed asymmetric reactions. The homochiral cis-1-amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene has proven to be an effective ligand in the catalytic reduction of prochiral ketones using borane (B79455) dimethylsulfide complex (BH₃·SMe₂), affording chiral secondary alcohols with high enantiomeric excesses. nii.ac.jp The predictable stereochemistry and conformational rigidity of the tetrahydronaphthalene backbone are key to inducing high levels of asymmetry in the product.

In these reductions, the amino alcohol ligand first reacts with the borane to form a chiral oxazaborolidine catalyst in situ. This catalyst then coordinates with another molecule of borane and the ketone substrate. The bulky, rigid framework of the ligand dictates the orientation of the ketone in the complex, exposing one of its prochiral faces to preferential attack by the hydride, leading to the formation of one enantiomer of the alcohol in excess.

Conversely, when derivatives like (1S,2R)-N,N-dibutyl-1-amino-2-hydroxytetrahydronaphthalene were used to catalyze the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, the resulting enantiomeric excesses were low. nii.ac.jp This highlights that the effectiveness of the ligand is highly dependent on the specific reaction, the metal center, and the nature of the substituents on the ligand itself.

Ligand Design Principles Based on the this compound Scaffold

The design of effective chiral ligands from the this compound scaffold follows several key principles aimed at maximizing stereochemical control. The primary goal is to create a well-defined and sterically demanding chiral pocket around the metal's active site.

Key Design Principles:

Rigidity: The fused ring system of the tetrahydronaphthalene backbone provides conformational rigidity. This is crucial as it reduces the number of possible transition state conformations, leading to higher and more predictable enantioselectivity.

Steric Bulk: Introducing bulky substituents on the nitrogen atom or at other positions on the scaffold can enhance enantioselectivity by increasing steric hindrance, which further restricts the possible approaches of the substrate to the catalytic center.

Chelation: The cis-1,2-amino alcohol arrangement allows for the formation of a stable five-membered chelate ring with the metal atom. This bidentate coordination is fundamental to creating a predictable and effective chiral environment.

The versatility of the scaffold allows for systematic modifications to fine-tune its steric and electronic properties for a specific catalytic application. This modular approach is a cornerstone of modern ligand design, enabling the development of highly specialized catalysts for challenging asymmetric transformations.

This compound as Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. The this compound structure is well-suited for this role, particularly when converted into derivatives like oxazolidinones.

Application in Reformatsky-Type Reactions

The Reformatsky reaction, which involves the addition of an organozinc enolate (derived from an α-halo ester) to a carbonyl compound, can be rendered asymmetric by using a chiral auxiliary. Research has shown that (1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene can serve as an effective chiral auxiliary in Reformatsky-type reactions between α-bromoacyloxazolidinones and various carbonyl compounds. nih.gov

In this application, the amino alcohol is first converted into a chiral oxazolidinone. This oxazolidinone is then N-acylated with an α-bromoacetyl group. The resulting compound, when treated with zinc, forms a chiral zinc enolate. The rigid structure of the auxiliary shields one face of the enolate, directing the approach of an aldehyde or ketone to the opposite face. This facial bias results in the formation of β-hydroxy esters with significant diastereoselectivity. Subsequent cleavage of the auxiliary group yields the optically active product.

| Aldehyde/Ketone | Product Yield (%) | Diastereomeric Excess (d.e.) (%) |

| Benzaldehyde | 85 | 80 |

| 4-Chlorobenzaldehyde | 82 | 82 |

| 2-Naphthaldehyde | 88 | 85 |

| Cyclohexanone (B45756) | 75 | 70 |

Table 1: Asymmetric Reformatsky-Type Reactions Using a (1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene-derived Auxiliary nih.gov

Use in Asymmetric Reductions of Prochiral Ketones and α-Keto Esters

The asymmetric reduction of prochiral ketones and related compounds is a fundamental method for producing chiral secondary alcohols. youtube.comamanote.comnih.gov Derivatives of this compound have been employed as chiral ligands to create catalysts for these transformations. For instance, the cis-amino alcohol has been used to generate an in-situ oxazaborolidine catalyst for the borane-mediated reduction of ketones, yielding alcohols with high enantioselectivity. nii.ac.jp

This approach is a catalytic application of a chiral ligand, as discussed in section 5.1.1, rather than a stoichiometric use as a chiral auxiliary. The principles of stereochemical induction, however, remain similar, relying on the creation of a rigid chiral environment to differentiate between the two faces of the carbonyl group.

| Ketone Substrate | Reducing Agent | Enantiomeric Excess (e.e.) (%) |

| Acetophenone | BH₃·SMe₂ | 92 |

| Propiophenone | BH₃·SMe₂ | 95 |

| α-Tetralone | BH₃·SMe₂ | 85 |

Table 2: Enantioselective Reduction of Ketones using a Catalyst derived from cis-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene nii.ac.jp

Role in Asymmetric Diels-Alder and Aldol (B89426) Reactions

The Diels-Alder and Aldol reactions are powerful carbon-carbon bond-forming reactions for constructing complex cyclic and acyclic molecules, respectively. nih.govelectronicsandbooks.com Chiral auxiliaries derived from amino alcohols with rigid backbones, structurally similar to this compound, have been shown to be highly effective in controlling the stereochemistry of these reactions.

In asymmetric Aldol reactions, chiral oxazolidinones derived from cyclic cis-1,2-aminoalcohols serve as excellent auxiliaries. nih.govnih.gov The N-acyl oxazolidinone is converted into its corresponding boron or lithium enolate. The rigid, fused-ring structure of the auxiliary effectively blocks one face of the enolate, leading to highly diastereoselective addition to aldehydes. nih.gov The resulting aldol adducts can then be hydrolyzed to release the chiral β-hydroxy acid or reduced to afford the chiral 1,3-diol, with the auxiliary being recovered for reuse.

For asymmetric Diels-Alder reactions, the amino alcohol scaffold can be used to create chiral dienophiles. For example, acrylate (B77674) esters of cis-1-arylsulfonamido-2-indanols (derived from the closely related cis-1-amino-2-indanol) have been shown to be efficient chiral dienophiles in Lewis acid-promoted cycloadditions. The auxiliary creates a sterically biased environment that directs the approach of the diene, resulting in high diastereoselectivity in the formation of the cyclohexene (B86901) product. The stereochemical outcome is often rationalized by a chelated complex involving the Lewis acid, the carbonyl oxygen, and an oxygen atom from the sulfonamide group, which locks the conformation of the dienophile.

Building Blocks for Complex Organic Molecules

The this compound framework serves as a versatile and valuable building block in the synthesis of more complex and often biologically active molecules. Its defined stereochemistry and reactive functional groups—the primary amine and the secondary alcohol—provide convenient handles for elaboration into a wide array of derivatives.

A common synthetic route to access this scaffold involves the ring-opening of a corresponding epoxide with an amine. researchgate.net This method has been used to produce a series of thirteen different 1-amino-1,2,3,4-tetrahydronaphthalen-2-ols, where the amine at position 1 is varied. researchgate.net These reactions typically yield the trans isomer regioselectively. researchgate.net This strategy demonstrates the utility of the tetrahydronaphthalene epoxide precursor for generating a library of diverse amino alcohol derivatives for further study. researchgate.net

The structural core of the aminotetralinol is also found in more complex structures designed to interact with biological targets. For example, the related compound 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has been developed as a mimic of the amino acid Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid). nih.gov Analogs based on this scaffold have been identified as potent and selective agonists for the human melanocortin-4 receptor, a target for therapeutic development. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| cis-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene |

| (1R, 2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene |

| (1S, 2R)-N,N-dibutyl-1-amino-2-hydroxytetrahydronaphthalene |

| 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |

| 2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol (6,7-ADTN) |

| Acetophenone |

| Benzaldehyde |

| Borane dimethylsulfide complex |

| Diethylzinc |

| 1-Indanone |

| 1-Indanol |

| 2-Methylcyclohexanone |

| 2-Methylcyclohexanol |

| Naphthalene-2,3-diol |

| 1-Phenylethanol |

| 1-Phenyl-1-propanol |

| Propiophenone |

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

1H (proton) and 13C (carbon-13) NMR spectroscopy are fundamental one-dimensional techniques that reveal the connectivity and electronic environments of the hydrogen and carbon atoms within the 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol molecule.

In a typical 1H NMR spectrum, the chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. hw.ac.uk Protons in different parts of the molecule, such as the aromatic ring, the aliphatic ring, and those attached to the amino and hydroxyl groups, will resonate at distinct chemical shifts. The integration of each signal corresponds to the relative number of protons generating that signal. hw.ac.uk Furthermore, spin-spin coupling between neighboring, non-equivalent protons causes signals to split into multiplets (e.g., doublets, triplets), providing valuable information about the connectivity of the atoms. libretexts.org The magnitude of this splitting is the coupling constant (J), measured in Hertz (Hz). libretexts.org

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its hybridization (sp2 for aromatic and sp3 for aliphatic carbons) and the nature of the atoms attached to it. While specific data for this compound is not publicly available, analysis of related structures provides insight into the expected spectral features. For instance, in similar tetralin structures, the aromatic carbons appear at lower field (higher ppm) compared to the aliphatic carbons.

Table 1: Illustrative 1H and 13C NMR Data for Related Tetralin Structures

| Compound | Nucleus | Chemical Shift (ppm) | Notes |

| 1,2,3,4-Tetrahydronaphthalen-2-amine nih.gov | 1H | Aromatic, Aliphatic | Specific shifts depend on the solvent and instrument. |

| 1,2,3,4-Tetrahydronaphthalen-2-amine nih.gov | 13C | Aromatic, Aliphatic | Provides carbon skeleton information. |

| 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol nih.gov | 13C | Aromatic, Aliphatic, CH3, C-OH | Shows distinct signals for different carbon types. |

| 1,2,3,4-Tetrahydronaphthalene (B1681288) chemicalbook.com | 13C | Aromatic, Aliphatic | Illustrates the chemical shift regions for the basic ring structure. |

This table provides examples from related compounds to illustrate the type of data obtained from NMR spectroscopy. The exact chemical shifts for this compound would require experimental measurement.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning complex NMR spectra and determining the stereochemistry of a molecule. researchgate.netresearchgate.netslideshare.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled to each other. sdsu.edu Cross-peaks in a COSY spectrum correlate the signals of protons that are on adjacent carbon atoms, which is instrumental in piecing together the spin systems within the aliphatic portion of this compound. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu This allows for the direct assignment of which proton signal corresponds to which carbon signal in the 1H and 13C NMR spectra, respectively. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying the connectivity between different spin systems and for assigning quaternary carbons (carbons with no attached protons). sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining the relative stereochemistry of the molecule, such as the cis or trans relationship between the amino and hydroxyl groups on the aliphatic ring. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern. libretexts.org For this compound, the molecular weight is 163.22 g/mol . nih.gov

In a typical mass spectrum, the molecular ion peak (M+) corresponds to the intact molecule with one electron removed. The fragmentation of this molecular ion produces smaller, charged fragments, which are also detected. The pattern of these fragments is often unique to a particular molecule and can be used to identify its structural features. For example, in amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a common fragmentation pathway. libretexts.org Alcohols often exhibit a loss of a water molecule (M-18). libretexts.org The presence of an aromatic ring leads to a stable structure, often resulting in a prominent molecular ion peak. libretexts.org

Table 2: Expected Mass Spectrometry Data for this compound

| Feature | Expected m/z | Interpretation |

| Molecular Ion (M+) | 163 | Molecular weight of the compound. |

| M-17 | 146 | Loss of the hydroxyl (-OH) group. |

| M-18 | 145 | Loss of a water molecule (H2O). |

| Alpha-cleavage fragments | Variable | Fragmentation of the aliphatic ring adjacent to the amino group. |

This table is illustrative of the expected fragmentation based on the structure of this compound. Actual fragmentation patterns would need to be confirmed experimentally.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. Each functional group absorbs IR radiation at a characteristic wavenumber (expressed in cm-1), which corresponds to the energy required to cause a specific vibrational motion (e.g., stretching or bending) of the bonds within that group.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H (hydroxyl), N-H (amino), C-N (amine), C-O (alcohol), aromatic C-H, and aliphatic C-H bonds. The presence and position of these bands provide strong evidence for the presence of these functional groups in the molecule's structure. For instance, the O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm-1, while N-H stretching vibrations of primary amines usually appear as two sharp bands in the 3300-3500 cm-1 region.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| N-H (Amine) | Stretching | 3300-3500 (two bands) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-N (Amine) | Stretching | 1020-1250 |

| C-O (Alcohol) | Stretching | 1050-1260 |

This table presents the generally accepted regions for IR absorptions of the functional groups present in the target molecule. The IR spectrum of the related compound 1,2,3,4-tetrahydronaphthalen-2-amine has been reported. nih.gov

Chiroptical Methods for Enantiomeric Excess and Absolute Configuration

Since this compound is a chiral molecule, chiroptical methods are essential for determining its enantiomeric purity and absolute configuration (the specific 3D arrangement of its atoms).

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov A CD spectrum is a plot of this differential absorption versus wavelength and is unique for each enantiomer of a compound, with the two enantiomers showing mirror-image spectra. bbk.ac.uk This technique is highly sensitive to the stereochemistry of the molecule. nih.gov

Electronic Circular Dichroism (ECD) is the application of CD in the UV-visible region of the electromagnetic spectrum. units.it By comparing the experimentally measured ECD spectrum with spectra that have been theoretically calculated for each possible enantiomer (e.g., (1R,2R), (1S,2S), (1R,2S), (1S,2R)), the absolute configuration of the synthesized compound can be determined. researchgate.net This comparison is a powerful tool for the unambiguous assignment of stereochemistry in chiral molecules. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the enantiomeric purity assessment of chiral compounds, including this compound. This method is instrumental in separating enantiomers, allowing for their individual quantification and the determination of enantiomeric excess (ee). The separation is achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The enantioselective HPLC approach is highly valued in pharmaceutical development as it provides a direct means to isolate and quantify enantiomers. This capability is crucial for studying the distinct pharmacological and toxicological profiles of each enantiomer. mst.edu The separation can be performed directly on a chiral column or indirectly by derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. iitr.ac.insigmaaldrich.com

Direct Chiral HPLC Methods

Direct methods using CSPs are often preferred due to their simplicity and efficiency, avoiding the need for derivatization. mst.edusigmaaldrich.com The choice of the CSP and the mobile phase composition are critical factors for achieving successful enantiomeric separation.

For compounds structurally related to this compound, such as amino alcohols and other aminotetralin derivatives, several types of CSPs have proven effective. These include polysaccharide-based, macrocyclic glycopeptide, and cyclodextrin-based CSPs. nih.govchromatographytoday.comnih.gov

Polysaccharide-Based Chiral Stationary Phases:

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) carbamate (B1207046) derivatives, are widely used for their broad applicability and high success rates in resolving a wide range of chiral compounds. yakhak.orgmdpi.com The separation mechanism primarily involves hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the chiral polymer.

For the enantiomeric resolution of chiral amines and α-amino acid esters, which share functional groups with this compound, columns such as Chiralpak® IA, Chiralpak® AD-H, Chiralpak® IE, and Chiralcel® OD-H have demonstrated excellent performance. yakhak.org The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as 2-propanol. yakhak.orgmdpi.com

Macrocyclic Glycopeptide-Based Chiral Stationary Phases:

Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, are versatile chiral selectors capable of separating a wide array of chiral molecules, including underivatized amino acids and amino alcohols. sigmaaldrich.comnih.govsigmaaldrich.com These CSPs possess multiple chiral centers and various functional groups (carboxyl, amino, hydroxyl, and aromatic rings) that can engage in a variety of interactions, including ionic, hydrogen bonding, and π-π interactions. nih.gov

A notable advantage of these columns is their compatibility with both aqueous and organic mobile phases, allowing for separation in reversed-phase, normal-phase, and polar organic modes. sigmaaldrich.comresearchgate.net For instance, a Chirobiotic™ V column has been successfully used for the enantiomeric separation of arotinolol, a structurally related β-amino alcohol, using a polar organic mobile phase. researchgate.net

Table 1: Exemplary Chiral HPLC Conditions for Separation of Related Amino Alcohols

| Chiral Stationary Phase | Analyte Type | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Chirobiotic™ V | Arotinolol Enantiomers | Methanol:Glacial Acetic Acid:Triethylamine (100:0.02:0.03, v/v/v) | UV (315 nm) | researchgate.net |

| Kromasil® 5-Amycoat | 4-Nitropropranolol Enantiomers | n-Hexane:Isopropanol + 0.1% Diethylamine | UV (254 and 280 nm) | mdpi.com |

| Chirobiotic™ T | Underivatized Amino Acids | Water:Methanol (in various ratios) | Not Specified | mst.edu |

Indirect Chiral HPLC Methods

Indirect methods involve the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers possess different physicochemical properties and can be separated on a conventional achiral HPLC column, such as a C18 reversed-phase column. iitr.ac.in A commonly used chiral derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and its analogs. iitr.ac.in

While this method can be effective, it requires an additional reaction step and the chiral derivatizing agent must be of high enantiomeric purity to ensure accurate quantification of the enantiomers. sigmaaldrich.com

Research Findings and Method Validation

The development of a robust chiral HPLC method requires careful optimization of chromatographic conditions to achieve adequate resolution between the enantiomeric peaks. Key parameters that are often evaluated include the choice of the chiral stationary phase, the composition of the mobile phase (including the type and proportion of organic modifiers and additives), flow rate, and column temperature. nih.gov

Method validation is a critical step to ensure the reliability of the analytical results. According to the International Council for Harmonisation (ICH) guidelines, a validated chiral HPLC method should demonstrate specificity, linearity, accuracy, precision, and robustness. yakhak.orgnih.gov For example, in the analysis of chiral amines, a developed method was validated for its intra- and inter-day accuracy, with results falling within the acceptable range of 99.92-101.46%. yakhak.org Similarly, the enantiomeric purity of commercially available chiral compounds has been successfully determined, with enantiomeric impurities as low as 0.05% being detected. yakhak.org

Table 2: Performance Data for a Validated Chiral HPLC Method for Verapamil Enantiomers

| Parameter | S-(-)-Verapamil | R-(+)-Verapamil | Reference |

|---|---|---|---|

| Retention Time (min) | 1.95 | 2.29 | nih.gov |

| Linearity Range (ng/mL) | 1.0 - 500 | 1.0 - 500 | nih.gov |

| Limit of Detection (ng/mL) | 0.3 | 0.3 | nih.gov |

| Limit of Quantification (ng/mL) | 1.0 | 1.0 | nih.gov |

This data for verapamil, a compound with an amino group, illustrates the level of sensitivity and performance that can be achieved with a well-developed chiral HPLC method.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a primary computational tool for investigating the mechanisms of chemical reactions. mdpi.comresearchgate.net This quantum mechanical method allows for the detailed study of reaction pathways, including the characterization of intermediates and, crucially, the transition states that connect them. By calculating the potential energy surface, researchers can determine the feasibility of a proposed mechanism and predict reaction outcomes. whiterose.ac.ukrsc.org

For reactions involving aminotetralin derivatives, DFT calculations can elucidate the energetics of various synthetic routes. For instance, in catalyzed reactions, DFT can model the interaction between the substrate, catalyst, and reagents to identify the lowest energy pathway. rsc.org Calculations can determine the activation energies associated with each step, identifying the rate-determining step of the reaction. whiterose.ac.uk While specific DFT studies on the reaction mechanisms to form 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol are not extensively documented in dedicated publications, the principles are widely applied to similar heterocyclic systems. mdpi.comnih.gov These calculations are instrumental in understanding factors that control regioselectivity and stereoselectivity, providing a theoretical foundation for observed experimental results.

Molecular Docking and Frontier Molecular Orbital (FMO) Theory for Reactivity and Selectivity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. This is particularly valuable in studying how a ligand, such as a derivative of this compound, might interact with a biological target like a protein or enzyme. unar.ac.id Studies on related tetrahydronaphthalene derivatives have successfully used molecular docking to understand their biological activity. For example, docking simulations of S-glycosides and N-glycosides of tetrahydronaphthalene against tyrosine kinase have revealed specific hydrogen bond interactions within the active site, explaining their cytotoxic effects. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory provides a framework for understanding and predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity. nih.gov For this compound and its derivatives, FMO analysis can predict the most likely sites for electrophilic or nucleophilic attack, thereby explaining the regioselectivity observed in reactions. Computational studies on related bioactive pyridine (B92270) derivatives have used FMO analysis to correlate electronic properties with observed antimicrobial and antioxidant activities. nih.gov

Conformational Analysis and Energy Minimization

The three-dimensional structure, or conformation, of this compound is crucial to its chemical behavior and biological activity. Computational methods are used to determine the most stable conformations of its stereoisomers (cis and trans). Theoretical calculations, such as those using the MM2 force field or semi-empirical methods like MNDO, are employed to perform conformational analysis and energy minimization. cdnsciencepub.comresearchgate.netcdnsciencepub.com

For the cis and trans isomers of 2-amino-1,2,3,4-tetrahydro-1-naphthalenols, detailed conformational studies have been performed.

Cis Isomers : All cis derivatives are found to exist predominantly in a conformation where the C(1)-OH group is in a pseudoaxial position. cdnsciencepub.comcdnsciencepub.com

Trans Isomers : The trans isomers typically adopt a dipseudoequatorial conformation, which is stabilized by an intramolecular hydrogen bond between the hydroxyl and amino groups. cdnsciencepub.comcdnsciencepub.com However, exceptions have been noted; for instance, C(8)-methoxy substituted trans-aminoalcohols in DMSO-d6 solution favor a trans-diaxial conformation. cdnsciencepub.com

These computational findings are consistent with experimental data from 1H NMR spectroscopy. cdnsciencepub.comresearchgate.net The relative stability of different conformers can be quantified through steric energy calculations.

| Compound Derivative | Conformer | Calculated Steric Energy Difference (kcal/mol) | Relative Population (%) |

|---|---|---|---|

| cis-lb | cis-A (pseudoaxial OH) | - | 99 |

| cis-B (pseudoequatorial OH) | ΔE > 2.5 | 1 | |

| cis-lf | cis-A (pseudoaxial OH) | - | 99 |

| cis-B (pseudoequatorial OH) | ΔE > 2.5 | 1 |

Prediction of Stereoselectivity in Asymmetric Transformations

The synthesis of a specific stereoisomer of this compound requires stereoselective methods. Computational chemistry plays a vital role in predicting the stereochemical outcome of such asymmetric transformations. rsc.org Understanding the factors that govern stereoselectivity, such as steric and electronic effects, is often challenging through experimental means alone. researchgate.netarxiv.org

Quantitative prediction of enantioselectivity is an emerging field that increasingly utilizes machine learning and computational models. researchgate.netnih.gov These models are trained on datasets from known stereoselective reactions and use calculated molecular descriptors to predict the enantiomeric excess (e.e.) for new reactions. While our understanding of stereoselectivity has historically been qualitative, these new quantitative approaches aim to make the development of asymmetric catalysis less reliant on trial-and-error. researchgate.netarxiv.org For the synthesis of chiral aminotetralins, computational models can be used to screen different catalysts or reaction conditions to identify those most likely to produce the desired stereoisomer with high selectivity. researchgate.netresearchgate.net

Modeling of Ligand-Substrate and Ligand-Receptor Interactions

To understand the biological role of this compound and its analogs, it is essential to model their interactions with biological targets. diva-portal.org Computational modeling, including molecular docking and molecular dynamics (MD) simulations, provides detailed insights into these ligand-receptor interactions at the atomic level. nih.govacs.org

Studies on conformationally selective 2-aminotetralin ligands targeting adrenergic receptors have demonstrated the power of this approach. By building molecular models of the α2A- and α2C-adrenergic receptors, researchers have been able to dock aminotetralin derivatives into the binding sites. nih.govacs.org These models reveal key interactions, such as:

An ionic bond between the protonated amine of the ligand and a conserved aspartate residue (D3.32) in the receptor. acs.org

π–π stacking and halogen-hydrogen bonds between substituents on the ligand and specific amino acid residues like tyrosine (Y6.55) and serine (S5.42) in the binding pocket. acs.org

These computational studies can explain why certain ligands act as agonists at one receptor subtype while acting as inverse agonists at another, a phenomenon driven by the ligand's ability to stabilize distinct receptor conformations. nih.govacs.org Such models are invaluable for the rational design of new, more potent, and selective therapeutic agents based on the this compound scaffold. researchgate.netnih.gov

An in-depth examination of the mechanistic aspects of how this compound and its related scaffolds interact with biological systems reveals a complex and multifaceted profile. These interactions range from specific receptor binding and enzyme inhibition to the modulation of neurotransmitter pathways and cellular metabolism. This article elucidates the molecular underpinnings of these activities, drawing upon detailed research findings.

Future Research Directions and Emerging Perspectives

Development of Novel Enantioselective Synthetic Methodologies